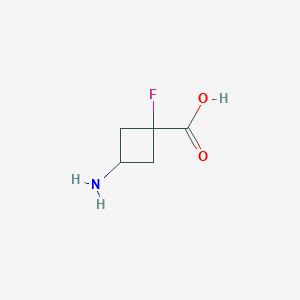

3-Amino-1-fluorocyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-1-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKKSNWPVAREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of a cyclobutane precursor followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. Subsequent steps include the protection and deprotection of functional groups to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic conditions. For example, treatment with methanol and hydrochloric acid yields methyl 3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride.

-

Reagents : Methanol, HCl (catalyst)

-

Conditions : Reflux at 60–80°C for 4–6 hours

-

Product : Methyl ester derivative (yield: 85–92%)

Conversely, hydrolysis of the ester back to the carboxylic acid occurs under basic conditions:

-

Reagents : NaOH (1–2 M)

-

Conditions : Room temperature, 1–2 hours

Fluorination and Radiofluorination

The fluorine atom participates in isotopic exchange reactions for radiopharmaceutical synthesis. A key method involves nucleophilic substitution with [¹⁸F]fluoride:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Radiofluorination | K[¹⁸F]F/K₂CO₃ | Anhydrous DMSO, 100–120°C, 10 min | [¹⁸F]3-Amino-1-fluorocyclobutane-1-carboxylic acid | 12–15% (EOB) |

This reaction is critical for producing PET tracers like [¹⁸F]FACBC, used in tumor imaging .

Substitution Reactions

The amino group undergoes nucleophilic substitution, enabling structural modifications:

-

Azide Formation : Reaction with sodium azide in DMF yields 3-azido-1-fluorocyclobutane-1-carboxylic acid.

-

Halogenation : Treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, facilitating peptide coupling.

Acid-Base Reactions

The compound forms salts with mineral acids (e.g., HCl) and reacts with bases:

-

Deprotonation : In basic media (pH > 9), the carboxylic acid loses a proton to form a carboxylate anion.

-

Salt Formation : Reacts with HCl to produce this compound hydrochloride, enhancing solubility for biological studies .

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized using H₂O₂ or KMnO₄, yielding nitro or hydroxylamine derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to an amine, though this is less common due to steric hindrance.

Comparative Reactivity

The table below compares reaction outcomes for this compound and its analogs:

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-fluorocyclobutane-1-carboxylic acid serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to potential therapeutic agents targeting various diseases, particularly cancer.

Key Points:

- Acts as an intermediate in drug synthesis.

- Potential for developing enzyme inhibitors.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for creating more complex molecules. Its unique structure can facilitate various chemical reactions such as oxidation and substitution.

Key Points:

- Useful in dynamic kinetic resolution methods.

- Can form derivatives like azides or halogenated compounds.

Biological Studies

This compound is employed in studying amino acid transport mechanisms and protein-ligand interactions. It is particularly relevant in cancer research due to its selective uptake by tumor cells through amino acid transporters like LAT1 and ASCT2.

Key Points:

- Investigated for its role in cancer metabolism.

- Used to visualize tumor activity via imaging techniques.

Industrial Applications

In the industrial sector, this compound is explored for developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Key Points:

- Contributes to the synthesis of specialty chemicals.

- May lead to innovative chemical processes.

Case Study 1: Imaging Prostate Cancer

A study evaluated the use of this compound as a radiotracer in positron emission tomography (PET) imaging for prostate cancer diagnosis. The compound's uptake was compared with traditional tracers like choline, showing superior sensitivity in detecting recurrent tumors.

| Tracer | Sensitivity | Specificity |

|---|---|---|

| 18F-FACBC (this compound) | Higher | Higher |

| 11C-Choline | Moderate | Moderate |

This study highlighted the potential of using this compound for better localization of prostate cancer lesions, improving diagnostic accuracy .

Case Study 2: Tumor Localization in Glioblastoma

In another study involving glioblastoma patients, the biodistribution of 18F-labeled this compound was assessed. The results indicated significant tumor uptake compared to normal brain tissue, demonstrating its utility as a tumor-specific imaging agent .

Mechanism of Action

The mechanism of action of 3-amino-1-fluorocyclobutane-1-carboxylic acid involves its uptake by amino acid transporters, such as LAT1 and ASCT2, which are upregulated in many cancer cells. Once inside the cell, it is not metabolized or incorporated into proteins, allowing it to accumulate and be detected in imaging studies. This selective uptake by cancer cells makes it a valuable tool for diagnostic imaging .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between 3-amino-1-fluorocyclobutane-1-carboxylic acid and its analogs:

Pharmacokinetic and Pharmacodynamic Insights

- Tumor Uptake: The fluorine atom in this compound enhances tumor selectivity by mimicking natural amino acid transport mechanisms. In humans, tumor uptake peaked at 146 nCi/mL (35 min post-injection), while normal brain tissue remained below 29 nCi/mL .

- Metabolic Stability: Difluoro analogs (e.g., 1-amino-3,3-difluorocyclobutanecarboxylic acid) exhibit prolonged half-lives due to reduced susceptibility to defluorination .

- Toxicity: Fluorinated cyclobutanes generally show low acute toxicity, though this compound requires careful handling due to eye irritation risks .

Clinical and Preclinical Relevance

- This compound: First human PET study confirmed its utility in glioblastoma imaging, with a tumor-to-normal tissue ratio of 6:1 .

- Non-fluorinated analogs: 1-Amino-1-cyclobutanecarboxylic acid lacks sufficient tumor specificity, limiting its diagnostic utility .

Biological Activity

3-Amino-1-fluorocyclobutane-1-carboxylic acid, commonly referred to as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog that has garnered significant attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. This article delves into the biological activity of FACBC, highlighting its synthesis, mechanisms of action, and clinical applications, supported by data tables and case studies.

Synthesis and Properties

FACBC is synthesized through a series of chemical reactions that introduce a fluorine atom into the cyclobutane structure. The compound is labeled with fluorine-18, a radioactive isotope used in PET imaging. The high specific activity (no carrier added) of [^18F]FACBC allows for effective localization of tumors due to its avid uptake by malignant tissues.

The biological activity of FACBC primarily revolves around its role as an amino acid analog. It is transported into cells via specific amino acid transporters, notably ASCT2 and LAT1. These transporters are often upregulated in cancerous tissues, facilitating the preferential accumulation of FACBC in tumors compared to normal tissues. This characteristic makes it a valuable tool for imaging and diagnosing various cancers.

Tumor Imaging

FACBC has been extensively studied for its utility in imaging prostate cancer and other malignancies. It offers several advantages over traditional imaging agents like ^18F-FDG (fluorodeoxyglucose), particularly in distinguishing between malignant and benign lesions.

Table 1: Comparative Uptake of FACBC vs. FDG

| Imaging Agent | Tumor Uptake (%ID/g) | Normal Tissue Uptake (%ID/g) | Tumor-to-Normal Ratio |

|---|---|---|---|

| ^18F-FACBC | 1.72 at 60 min | 0.26 at 60 min | 6.61 |

| ^18F-FDG | Higher in many tumors | Variable | Lower than FACBC |

In a study involving Fisher rats with implanted gliosarcoma cells, FACBC demonstrated significant tumor uptake over time, indicating its potential for effective tumor localization . In human studies, FACBC has shown promise in detecting residual glioblastoma multiforme and has been used to guide treatment planning for prostate cancer patients undergoing radiation therapy .

Prostate Cancer Imaging

A notable case study involved a prostate cancer patient who underwent radiation treatment while participating in a pilot study utilizing FACBC PET scans. The results indicated that incorporating FACBC imaging could improve target coverage during intensity-modulated radiotherapy (IMRT) by providing more accurate delineation of tumor volumes compared to conventional imaging techniques .

Lung Nodule Characterization

Another pilot study assessed the utility of FACBC in characterizing lung nodules. The uptake of FACBC was compared with FDG PET scans, revealing that malignant lesions exhibited significantly higher uptake ratios than benign lesions, thus highlighting the potential of FACBC in non-invasive cancer characterization .

Research Findings

Recent research has focused on optimizing the use of FACBC in clinical settings. Studies have shown that while FACBC exhibits low renal excretion and minimal bladder activity during early imaging phases, it can still accumulate in these areas later on, potentially complicating evaluations . However, this characteristic can be advantageous for imaging cerebral and pelvic tumors due to reduced background noise from normal tissue uptake.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-1-fluorocyclobutane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves nucleophilic fluorination of cyclobutane precursors. For example, Shoup et al. (1999) developed a route using [18F]-fluoride displacement of a leaving group (e.g., tosylate or nitro) on a cyclobutane scaffold, followed by amino group introduction via reductive amination or hydrolysis of protected intermediates . Key steps include optimizing reaction time, temperature, and purification via HPLC to ensure radiochemical purity for imaging applications.

Q. How is stereochemical purity validated for this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear Overhauser effect (NOE) NMR experiments are critical for distinguishing cis/trans isomers. X-ray crystallography, as demonstrated in GABA-AT inhibitor studies, can resolve absolute configurations when co-crystallized with target enzymes .

Q. What is the primary biochemical target of fluorinated cyclobutane amino acids?

- Methodological Answer : Fluorinated cyclobutane derivatives often target PLP-dependent enzymes like GABA aminotransferase (GABA-AT). The fluorine atom enhances electrophilicity at the β-carbon, facilitating covalent bond formation with the enzyme’s active site, as seen in mechanism-based inactivators like CPP-115 . Competitive inhibition assays using recombinant GABA-AT and HPLC-based GABA quantification are standard validation methods .

Advanced Research Questions

Q. How does fluorination at the 1-position influence enzyme inhibition kinetics and binding affinity?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding via polar interactions and reduced steric hindrance. Comparative studies between this compound and non-fluorinated analogs (e.g., CPP-115 vs. compound 5 in ) use enzyme kinetics (e.g., ratios) and X-ray crystallography to map active-site interactions. Fluorination increases inactivation efficiency by 10-fold in some analogs .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in modulating neurotransmitter release?

- Methodological Answer : Freely moving rat models with microdialysis probes in the ventral striatum or hippocampus assess dopamine suppression post-administration. Acute challenges with addictive substances (e.g., cocaine) are used to measure compound efficacy via HPLC or LC-MS quantification of extracellular dopamine and GABA levels . Metabolic demands can be tracked via -FDG PET imaging .

Q. How can computational methods optimize derivatives of this compound for enhanced target engagement?

- Methodological Answer : Molecular dynamics (MD) simulations predict binding poses and transition states in enzyme-substrate complexes. For example, MD-guided design of GABA-AT inactivators ( ) identified optimal fluorination sites to stabilize tetrahedral intermediates. Quantum mechanics/molecular mechanics (QM/MM) calculations further refine reaction pathways for mechanism-based inactivation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzyme inhibition efficiencies across structural analogs?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrate hydrolysis) to rule out assay-specific artifacts. Structural analysis (e.g., cryo-EM or crystallography) can identify unanticipated binding modes, as seen in ’s unexpected GABA-AT-compound 5 co-crystal structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.